molecular formula C9H10ClNO3 B6229361 ethyl 2-amino-5-chloro-3-hydroxybenzoate CAS No. 365462-85-7

ethyl 2-amino-5-chloro-3-hydroxybenzoate

Cat. No.: B6229361
CAS No.: 365462-85-7
M. Wt: 215.6
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Description

Ethyl 2-amino-5-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chloro-3-hydroxybenzoate typically involves the esterification of 2-amino-5-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-5-chloro-3-hydroxybenzoic acid+ethanolacid catalystethyl 2-amino-5-chloro-3-hydroxybenzoate+water\text{2-amino-5-chloro-3-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-chloro-3-hydroxybenzoic acid+ethanolacid catalyst​ethyl 2-amino-5-chloro-3-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-amino-5-chloro-3-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of ethyl 2-amino-5-substituted-3-hydroxybenzoate derivatives.

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-hydroxybenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-chloro-4-hydroxybenzoate: Similar structure but with the hydroxy group at the 4-position.

    Ethyl 2-amino-5-bromo-3-hydroxybenzoate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 2-amino-5-chloro-3-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Ethyl 2-amino-5-chloro-3-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both amino and hydroxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

365462-85-7

Molecular Formula

C9H10ClNO3

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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